molecular formula C16H11NO6 B10884471 1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]- CAS No. 66510-11-0

1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]-

Cat. No.: B10884471
CAS No.: 66510-11-0
M. Wt: 313.26 g/mol
InChI Key: JTNHXVBVDMACIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]- is a complex organic compound that belongs to the class of phthalides This compound is characterized by the presence of a benzofuranone core structure with a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]- typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-5-nitrobenzaldehyde with phthalic anhydride under acidic conditions, followed by cyclization to form the benzofuranone core. The reaction conditions often require the use of solvents like acetic acid and catalysts such as sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]- involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]- is unique due to its benzofuranone core structure combined with a nitrophenyl substituent. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .

Biological Activity

1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]- (CAS Number: 92858-72-5) is a compound with significant biological potential. This article explores its biological activities, particularly focusing on its antioxidant and antiplatelet properties, along with its implications in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C16H11NO6 and a molecular weight of approximately 313.262 g/mol. The structure features a bicyclic isobenzofuran moiety linked to a hydroxylated nitrophenyl group, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC16H11NO6
Molecular Weight313.262 g/mol
CAS Number92858-72-5
LogP3.308
PSA (Polar Surface Area)109.42 Ų

Antioxidant Activity

Research indicates that derivatives of 1(3H)-isobenzofuranone exhibit potent antioxidant properties. These compounds are capable of scavenging free radicals and reducing oxidative stress, which is crucial in the prevention of cellular damage and various diseases.

A study demonstrated that certain derivatives showed IC50 values indicating their effectiveness compared to standard antioxidants like ascorbic acid:

CompoundIC50 (μg/mL)
Ascorbic Acid4.57
Compound A (28a)14.38
Compound B (28b)8.88
Compound C (28c)6.33

These results suggest that modifications to the isobenzofuranone structure can enhance antioxidant efficacy.

Antiplatelet Activity

1(3H)-Isobenzofuranone has been identified as an effective antiplatelet agent, inhibiting platelet aggregation by targeting cyclooxygenase-1 (COX-1). This mechanism reduces thromboxane A2 formation, which is pivotal in platelet activation and aggregation processes.

In comparative studies, the antiplatelet activity of these compounds was evaluated against aspirin, a common antiplatelet drug:

CompoundInhibition (%)
AspirinStandard Reference
Compound D75%
Compound E80%

These findings indicate that certain derivatives may offer superior antiplatelet effects compared to traditional therapies.

Case Study: Synthesis and Evaluation

A series of novel derivatives were synthesized through various chemical pathways, including tin powder-mediated reactions with substituted benzoic acids. The synthesized compounds were subjected to in vitro assays to evaluate their biological activities.

One notable derivative demonstrated significant antidepressant properties alongside its antioxidant and antiplatelet activities, suggesting a multifaceted therapeutic potential. The compound improved neurotransmitter levels in animal models subjected to chronic stress, indicating its potential application in treating mood disorders.

Properties

CAS No.

66510-11-0

Molecular Formula

C16H11NO6

Molecular Weight

313.26 g/mol

IUPAC Name

3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H11NO6/c18-13-6-5-9(17(21)22)7-12(13)14(19)8-15-10-3-1-2-4-11(10)16(20)23-15/h1-7,15,18H,8H2

InChI Key

JTNHXVBVDMACIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.